molecular formula C25H24FN3O6S3 B2945654 Diethyl 5-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 850915-80-9

Diethyl 5-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2945654
CAS No.: 850915-80-9
M. Wt: 577.66
InChI Key: XZRRVPXLOOPVSI-UHFFFAOYSA-N
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Description

Diethyl 5-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C25H24FN3O6S3 and its molecular weight is 577.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

  • The compound is involved in the synthesis of various organic compounds, demonstrating its utility in the construction of complex organic molecules. For example, its role in the synthesis of novel heterocyclic systems and various derivatives has been explored in studies like the synthesis of new Pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused 1,2,4-Triazolo and 1,3,4-Thiadiazolo-derivatives (Ahmed, 2002).

Anticancer and Antitumor Activities

  • Several studies have examined the compound's role in anticancer activities. For instance, it has been a part of the synthesis of compounds with potential anticancer properties, as seen in the synthesis and antiproliferative activity of diethyl 5- acetyl-4-methyl- 6-(2-fluorophenylimino)-6H-thiopyran- 2,3-dicarboxylate (3TM) (Baghipour, Khalilzadeh, Rajabi, & Mehrzad, 2011).

Antimicrobial Analysis

  • The compound has been used in the synthesis of derivatives with antimicrobial properties. An example is its use in the creation of novel chromone-pyrimidine coupled derivatives, which were evaluated for their antimicrobial activity (Tiwari et al., 2018).

Radiopharmaceutical Applications

  • This compound has also been part of research in radiopharmaceuticals, contributing to the development of selective radioligands for imaging with positron emission tomography (PET), as seen in the synthesis of [18F]PBR111 (Dollé et al., 2008).

Electrochromic Properties

  • Research has explored its use in the development of electrochromic materials, like in the study of a new electrochromic copolymer based on dithienylpyrrole and EDOT (Algi et al., 2013).

Inhibitory Properties in Biochemical Processes

  • The compound's derivatives have been studied for their role as inhibitors in various biochemical processes, such as the study on potent dual thymidylate synthase and dihydrofolate reductase inhibitors (Gangjee, Qiu, Li, & Kisliuk, 2008).

Properties

IUPAC Name

diethyl 5-[[2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O6S3/c1-4-34-23(32)18-13(3)19(24(33)35-5-2)38-21(18)28-17(30)12-37-25-27-16-10-11-36-20(16)22(31)29(25)15-8-6-14(26)7-9-15/h6-9H,4-5,10-12H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRRVPXLOOPVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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